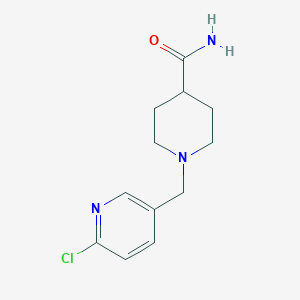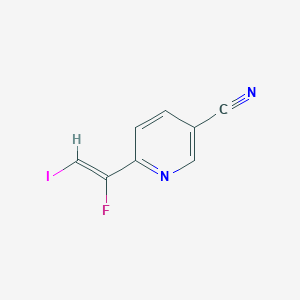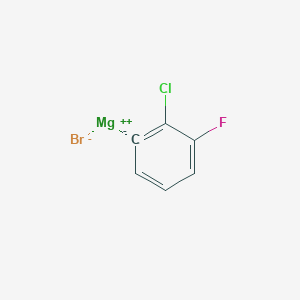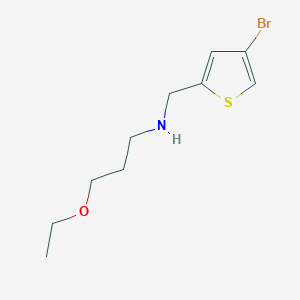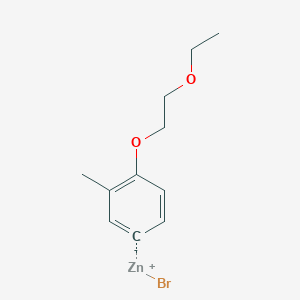
4-(2-Ethoxyethoxy)-3-methylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethoxyethoxy)-3-methylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds through various coupling reactions, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(2-ethoxyethoxy)-3-methylphenylzinc bromide typically involves the reaction of 4-(2-ethoxyethoxy)-3-methylphenylmagnesium bromide with a zinc halide, such as zinc bromide, in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Formation of Grignard Reagent:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethoxy)-3-methylphenylzinc bromide undergoes various types of reactions, including:
Coupling Reactions: It is commonly used in Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Organic Halides: Serve as electrophiles in coupling reactions.
Inert Atmosphere: Reactions are typically conducted under nitrogen or argon to prevent oxidation.
Major Products Formed
Coupling Products: Formation of biaryl compounds or other complex organic molecules through carbon-carbon bond formation.
Substitution Products: Organic molecules with substituted functional groups.
Scientific Research Applications
4-(2-Ethoxyethoxy)-3-methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-(2-ethoxyethoxy)-3-methylphenylzinc bromide involves the transfer of the phenyl group to an electrophile, facilitated by the zinc center. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the phenyl group and enhancing its nucleophilicity. This allows for efficient coupling or substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Ethoxyethoxy)-3-methylphenylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
4-(2-Ethoxyethoxy)-3-methylphenylboronic acid: Used in Suzuki coupling reactions.
4-(2-Ethoxyethoxy)-3-methylphenylsilane: Utilized in Hiyama coupling reactions.
Uniqueness
4-(2-Ethoxyethoxy)-3-methylphenylzinc bromide is unique due to its specific reactivity profile, offering advantages in certain coupling reactions where other organometallic reagents may not be as effective. Its use in Negishi coupling, in particular, highlights its versatility and efficiency in forming carbon-carbon bonds.
Properties
Molecular Formula |
C11H15BrO2Zn |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(2-ethoxyethoxy)-2-methylbenzene-4-ide |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-3-12-8-9-13-11-7-5-4-6-10(11)2;;/h5-7H,3,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
LMHCOVXGGQUEOU-UHFFFAOYSA-M |
Canonical SMILES |
CCOCCOC1=C(C=[C-]C=C1)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


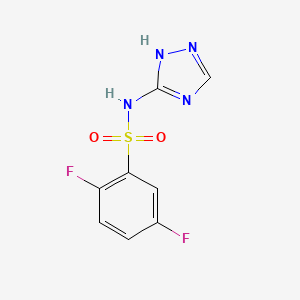
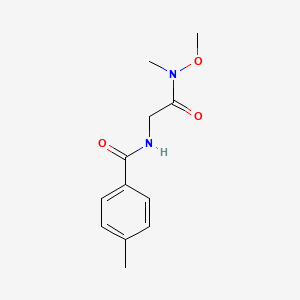
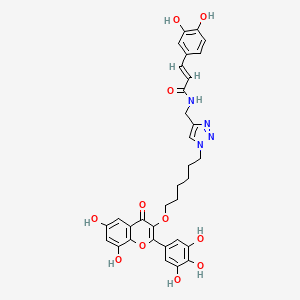
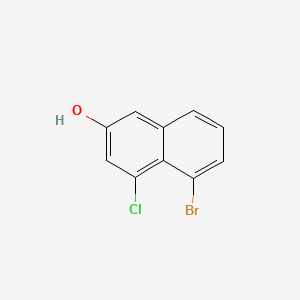
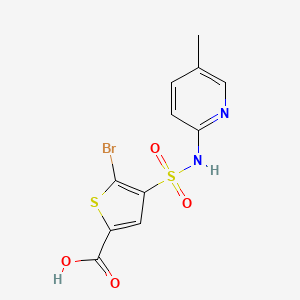

![I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14895703.png)
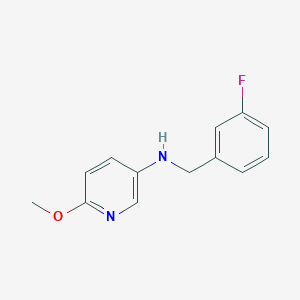
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane](/img/structure/B14895730.png)
